5-Amino-1,4-dihydroquinoxaline-2,3-dione

Description

Overview of Quinoxaline (B1680401) Heterocyclic Systems in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, forms the structural basis for a vast and diverse class of molecules with significant applications in medicinal chemistry. nih.govmdpi.com These bicyclic systems are of great interest to researchers due to their wide array of pharmacological activities. mdpi.comnih.gov The versatility of the quinoxaline scaffold allows for substitutions at various positions, leading to a broad spectrum of biological effects. researchgate.net

Quinoxaline derivatives have been extensively investigated and have demonstrated a remarkable range of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netontosight.ai The therapeutic potential of these compounds is underscored by their inclusion in several commercially available drugs. nih.gov The ongoing research into quinoxaline-based compounds highlights their importance as a "wonder nucleus" in the development of new therapeutic agents. pharmatutor.org The diverse biological response profile of quinoxalines has spurred continuous exploration of this chemical scaffold to uncover novel compounds with enhanced potency and specificity. pharmatutor.orgsapub.org

The broad applicability of quinoxaline derivatives extends to their use as insecticides, fungicides, and herbicides. pharmatutor.org Their role as receptor antagonists has also been a significant area of study. pharmatutor.org The inherent biological activity of the quinoxaline core, combined with the potential for diverse functionalization, ensures its continued prominence in the field of drug discovery and development. pharmaceuticaljournal.net

Historical Context of 1,4-Dihydroquinoxaline-2,3-diones in Research

The 1,4-dihydroquinoxaline-2,3-dione scaffold is a key subclass of quinoxaline derivatives that has garnered considerable attention in chemical and pharmaceutical research. researchgate.net The synthesis of these compounds, often achieved through the condensation of an o-phenylenediamine (B120857) with oxalic acid or its derivatives, provides a straightforward entry into this important class of heterocycles. wikipedia.orgias.ac.in This synthetic accessibility has facilitated extensive investigation into their chemical and biological properties. ias.ac.in

Historically, research on 1,4-dihydroquinoxaline-2,3-diones has been driven by their significant biological activities, particularly as antagonists of ionotropic glutamate (B1630785) receptors such as AMPA and kainate receptors. wikipedia.orgnih.gov This has made them valuable tools in neuroscience research and as potential therapeutic agents for neurological disorders. ias.ac.in The core structure of 1,4-dihydroquinoxaline-2,3-dione has been a foundational template for the development of numerous derivatives with tailored pharmacological profiles. wikipedia.org

Significance of 5-Amino-1,4-dihydroquinoxaline-2,3-dione within the Quinoxalinedione (B3055175) Class

Within the broader class of quinoxalinediones, this compound stands out as a compound of particular interest. nih.govscbt.com Its significance stems from the introduction of an amino group at a specific position on the benzene ring of the quinoxalinedione core, which can profoundly influence its chemical properties and biological interactions.

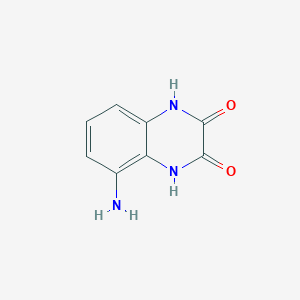

The molecular structure of this compound consists of the fundamental 1,4-dihydroquinoxaline-2,3-dione bicyclic system with an amino group (-NH2) substituted at the 5-position of the aromatic ring. nih.gov The core structure is planar, a characteristic that can be attributed to extensive electron delocalization across the fused ring system. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7N3O2 | nih.govscbt.comsinfoobiotech.com |

| Molecular Weight | 177.16 g/mol | scbt.comsinfoobiotech.com |

| CAS Number | Not available in search results | - |

The introduction of an amino group at the 5-position of the 1,4-dihydroquinoxaline-2,3-dione scaffold is a strategic modification in medicinal chemistry. The amino group, being a hydrogen bond donor and acceptor, can significantly alter the interaction of the molecule with biological targets such as enzymes and receptors. nih.gov

Structure-activity relationship (SAR) studies on quinoxalinedione derivatives have shown that substitutions on the benzene ring play a critical role in modulating their biological activity. nih.govnih.gov The position and nature of the substituent can influence the compound's affinity and efficacy for its target. For instance, in the context of NMDA receptor antagonists, substitutions at the 5-position have been shown to impact binding affinity. nih.gov The presence of a group capable of participating in hydrogen bonding, such as the amino group, can lead to a significant increase in binding affinity for a receptor. nih.gov This rationale underpins the interest in this compound for the potential development of novel biologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWASPYQGRASFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344982 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76097-87-5 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1,4 Dihydroquinoxaline 2,3 Dione and Its Key Precursors

Established Synthetic Pathways for the 1,4-Dihydroquinoxaline-2,3-dione Core Scaffold

The bicyclic 1,4-dihydroquinoxaline-2,3-dione structure forms the foundation for the target molecule. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions of ortho-Phenylenediamines and Oxalic Acid Derivatives

The most classical and widely adopted method for the synthesis of the 1,4-dihydroquinoxaline-2,3-dione core is the condensation reaction between an ortho-phenylenediamine and an oxalic acid derivative, such as oxalic acid or its esters (e.g., diethyl oxalate). nih.govwikipedia.orgias.ac.inresearchgate.net This reaction is typically carried out under acidic conditions and often requires heating. sapub.org The mechanism involves a double condensation, where the amino groups of the ortho-phenylenediamine react with the carbonyl groups of the oxalic acid derivative to form the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring.

A variety of substituted ortho-phenylenediamines can be used in this reaction, allowing for the introduction of different functional groups onto the benzene ring of the quinoxalinedione (B3055175) scaffold. ias.ac.in For instance, the use of a substituted ortho-phenylenediamine is a key strategy for introducing precursors to the 5-amino group.

Table 1: Examples of Condensation Reactions for Substituted 1,4-Dihydroquinoxaline-2,3-diones

| ortho-Phenylenediamine Derivative | Oxalic Acid Derivative | Product | Reference |

| o-Phenylenediamine (B120857) | Oxalic acid dihydrate | 1,4-Dihydroquinoxaline-2,3-dione | ias.ac.in |

| 4-Methyl-1,2-diaminobenzene | Oxalic acid | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | researchgate.net |

| 4-Nitro-1,2-diaminobenzene | Oxalic acid | 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | researchgate.net |

| 4-Chloro-1,2-diaminobenzene | Oxalic acid | 6-Chloro-1,4-dihydroquinoxaline-2,3-dione | researchgate.net |

Exploration of Novel and Green Synthesis Approaches for the Quinoxalinedione Core

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of the 1,4-dihydroquinoxaline-2,3-dione core, several "green" approaches have been reported. One notable method is the solvent-free synthesis by grinding the reactants, typically an ortho-phenylenediamine and oxalic acid dihydrate, together at room temperature. ias.ac.in This method offers several advantages, including operational simplicity, reduced waste, and often high yields.

Other green chemistry approaches include the use of water as a solvent and the application of microwave irradiation to accelerate the reaction. nih.gov These methods aim to minimize the use of hazardous organic solvents and reduce energy consumption, aligning with the principles of sustainable chemistry.

Synthetic Strategies for Incorporating the Amino Functionality at Position 5

The introduction of the amino group at the 5-position of the 1,4-dihydroquinoxaline-2,3-dione scaffold is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: chemical transformation from a pre-functionalized precursor or through a regioselective synthesis.

Chemical Transformations from Precursor Compounds

A common approach involves the synthesis of a quinoxalinedione with a precursor functional group at the 5-position, which is then converted to the amino group. The most prevalent precursor is a nitro group. The synthesis of 5-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved by using 3-nitro-o-phenylenediamine as the starting material in the condensation reaction with an oxalic acid derivative.

Subsequently, the nitro group is reduced to the desired amino group. This reduction can be carried out using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or other chemical reducing agents like tin(II) chloride. This two-step process of nitration followed by reduction is a well-established method for introducing amino groups onto aromatic rings.

Regioselective Synthesis Approaches

A more direct approach to 5-Amino-1,4-dihydroquinoxaline-2,3-dione involves the use of a starting material that already contains the necessary functionalities in the correct positions. In principle, the condensation of 1,2,3-triaminobenzene with an oxalic acid derivative would directly yield the target compound. However, the regioselectivity of such a reaction can be a challenge, and protecting groups may be necessary to ensure the desired outcome.

Another regioselective strategy involves the direct amination of the 1,4-dihydroquinoxaline-2,3-dione core. However, achieving regioselectivity at the 5-position can be difficult due to the presence of other activated positions on the benzene ring. Research in this area is focused on developing catalysts and reaction conditions that favor the formation of the 5-amino isomer.

Asymmetric Synthesis and Enantiomeric Preparation of Substituted 1,4-Dihydroquinoxaline-2,3-diones

While the core 1,4-dihydroquinoxaline-2,3-dione is achiral, the introduction of substituents, particularly at the nitrogen atoms, can create chiral centers. The asymmetric synthesis of such substituted quinoxalinediones is an area of growing interest due to the potential for developing enantiomerically pure therapeutic agents.

One study has reported the asymmetric synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones. nih.gov In this work, the R- and S-enantiomers were prepared, demonstrating that asymmetric synthesis is a viable strategy for obtaining enantiomerically pure derivatives of the quinoxalinedione scaffold. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral quinoxalinediones, including those with substitution at the 5-position, remains an active area of research.

Design and Synthesis of Derivatives of this compound for Structure-Activity Relationship Investigations

The core structure of this compound provides multiple sites for chemical modification to probe structure-activity relationships (SAR). The primary locations for derivatization are the nitrogen atoms of the dione (B5365651) ring (N-1 and N-4) and the remaining positions on the benzene ring (C-6, C-7, C-8).

N-Substitution and Derivatization Strategies

Research into the N-substitution of the quinoxaline-2,3-dione scaffold has demonstrated that the introduction of substituents at the N-1 position can significantly influence receptor binding and functional activity. nih.gov One notable strategy involves the alkylation of the nitrogen with side chains containing amino acid moieties.

A study focused on N-substitution synthesized a racemic mixture of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA). nih.gov This compound was found to be a potent inhibitor of specific [3H]AMPA binding. To further investigate the stereochemical requirements for this activity, the individual R- and S-enantiomers were prepared through asymmetric synthesis. The results revealed a significant difference in potency, with the S-isomer being approximately 160-fold more potent in binding assays than the R-isomer. nih.gov Interestingly, while both enantiomers acted as agonists in a functional assay, the S-isomer was substantially more potent. This highlights a clear stereospecific preference at the receptor level. Further modifications, such as adding methyl groups at the 6 and 7 positions of the quinoxaline (B1680401) ring, converted these agonist compounds into antagonists, demonstrating that substitutions on both the nitrogen side chain and the benzene ring collectively determine the pharmacological profile. nih.gov Analogs with side chains other than an amino acid moiety on the nitrogen generally showed poor binding activities. nih.gov

| Compound | Stereochemistry | Substituents (R1, R2) | Binding Assay (IC50, µM) | Functional Assay (EC50, µM) | Pharmacological Profile |

|---|---|---|---|---|---|

| QXAA | Racemic | H, H | 0.69 | N/A | Agonist |

| S-Isomer (2b) | S | H, H | 0.23 | 3 | Agonist |

| R-Isomer (2d) | R | H, H | 38 | >1000 | Agonist |

| S-Isomer (2a) | S | CH3, CH3 | 51 | 290 | Antagonist |

| R-Isomer (2c) | R | CH3, CH3 | 22 | 300 | Antagonist |

Systematic Modifications at Other Positions of the Quinoxaline Ring

Systematic modifications at positions on the benzene portion of the quinoxaline ring have been explored to optimize activity, particularly for N-methyl-D-aspartate (NMDA) receptor antagonism. One comprehensive study prepared a series of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-diones where the substituent at the 5-position was varied. nih.gov The goal was to evaluate how different heterocyclic groups attached to the C-5 position via an alkyl linker would affect binding affinity at the glycine (B1666218) site of the NMDA receptor.

The synthesized compounds featured heterocyclylmethyl or 1-(heterocyclyl)-1-propyl groups at the 5-position. A key finding from this SAR investigation was that binding affinity increased significantly when the attached heterocyclic group, such as a 1,2,3-triazol-1-yl moiety, could act as a hydrogen bond acceptor. nih.gov This suggests a specific interaction with the receptor binding pocket. The most potent compound identified in this series was 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione, which exhibited a binding IC50 of 2.6 nM and a functional EC50 of 90 nM in a rat cortical wedge assay. nih.gov This work underscores the importance of the 5-position for introducing substituents that can engage in specific receptor interactions to enhance potency.

| Compound ID | Substituent at C-5 | Binding Affinity (IC50, nM) | Functional Antagonism (EC50, nM) |

|---|---|---|---|

| 11 | (1,2,3-Triazol-1-yl)methyl | 14 | 190 |

| 17 | 1-(1,2,4-Triazol-4-yl)propyl | 2.6 | 90 |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1,4 Dihydroquinoxaline 2,3 Dione

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method used to identify the functional groups present in a molecule. By measuring the vibrations of bonds, these techniques provide a unique "molecular fingerprint." While specific experimental spectra for 5-Amino-1,4-dihydroquinoxaline-2,3-dione are not widely available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

The key functional groups in this compound are the amino (-NH2) group, the secondary amide (-C(=O)-NH-) groups within the quinoxaline (B1680401) ring, the carbonyl (C=O) groups, and the substituted aromatic ring.

Expected Vibrational Frequencies:

N-H Stretching: The amino and amide N-H groups are expected to show stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine (-NH2) would typically exhibit two bands (symmetric and asymmetric stretching), while the secondary amide N-H stretching would appear as a single band.

C=O Stretching: The two carbonyl groups of the dione (B5365651) structure are predicted to produce strong, distinct absorption bands in the range of 1650-1750 cm⁻¹. The exact position would be influenced by electron delocalization and potential hydrogen bonding within the crystal lattice.

C=C and C=N Stretching: Vibrations corresponding to the aromatic ring and the quinoxaline system would be observed in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine (scissoring) is expected around 1590-1650 cm⁻¹, potentially overlapping with aromatic ring stretches. Amide N-H bending (Amide II band) typically appears around 1510-1570 cm⁻¹.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amine/Amide | N-H Stretch | 3200 - 3500 | Medium-Strong | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Carbonyl | C=O Stretch | 1650 - 1750 | Strong | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1650 | Medium-Strong | Strong |

| Amine | N-H Bend | 1590 - 1650 | Medium | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR Spectroscopic Analysis and Chemical Shift Interpretation

The molecule has five protons that would produce distinct signals: three aromatic protons (H-6, H-7, H-8), two amide protons (H-1, H-4), and two amine protons. The analysis would likely be conducted in a solvent like DMSO-d₆, which can exchange with the labile N-H protons.

Aromatic Protons (H-6, H-7, H-8): These protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets) would depend on their position relative to the electron-donating amino group and the electron-withdrawing dione ring. The proton at C6, adjacent to the amino group, is expected to be the most upfield, while the H-8 proton would likely be a doublet.

Amide Protons (N1-H, N4-H): The two N-H protons of the dione ring are expected to appear as broad singlets at a downfield chemical shift (potentially >10 ppm in DMSO-d₆), characteristic of amide protons. ias.ac.in

Amine Protons (-NH₂): The protons of the amino group would likely appear as a broad singlet. Its chemical shift would be concentration and solvent-dependent.

Carbon-13 NMR Spectroscopic Analysis and Structural Connectivity

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. This compound has eight distinct carbon atoms.

Carbonyl Carbons (C-2, C-3): These carbons are the most deshielded due to the attached electronegative oxygen and nitrogen atoms and are expected to appear significantly downfield, likely in the range of δ 155-165 ppm. ias.ac.in

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These six carbons would produce signals in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the amino group (C-5) would be shifted upfield due to the electron-donating effect of nitrogen. The quaternary carbons (C-4a, C-8a) would typically show lower intensity peaks.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| N1-H | >10 (broad s) | - |

| C2 | - | 155 - 165 |

| C3 | - | 155 - 165 |

| N4-H | >10 (broad s) | - |

| C4a | - | 120 - 135 |

| C5 | - | 135 - 150 |

| C6 | 6.5 - 7.0 (d) | 110 - 120 |

| C7 | 7.0 - 7.5 (t) | 120 - 130 |

| C8 | 6.8 - 7.2 (d) | 115 - 125 |

| C8a | - | 120 - 135 |

Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would confirm the connectivity between the adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8).

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

For this compound (molecular formula C₈H₇N₃O₂), the calculated exact mass is 177.0538 u. HRMS analysis would be expected to yield a measured m/z value very close to this, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would undergo characteristic fragmentation.

Expected Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for dione structures is the sequential loss of CO molecules, which would result in fragment ions at m/z [M-28]⁺ and [M-56]⁺.

Loss of HCN: Fragmentation of the heterocyclic ring could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z [M-27]⁺.

Retro-Diels-Alder Reaction: The quinoxaline ring system could potentially undergo a retro-Diels-Alder fragmentation, leading to characteristic daughter ions.

Table 3: Key Ions Expected in the Mass Spectrum of this compound

| Ion | Proposed Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈N₃O₂⁺ | 178.0611 |

| [M]⁺˙ | C₈H₇N₃O₂⁺˙ | 177.0538 |

| [M-CO]⁺˙ | C₇H₇N₃O⁺˙ | 149.0589 |

| [M-2CO]⁺˙ | C₆H₇N₃⁺˙ | 121.0639 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related quinoxaline structures suggests key features that would be expected. researchgate.net The analysis would reveal:

Molecular Planarity: The fused bicyclic quinoxaline-dione core is expected to be largely planar due to the extensive sp² hybridization and electron delocalization.

Bond Lengths: The C=O bond lengths would confirm their double-bond character, while the C-N bonds within the ring would exhibit partial double-bond character.

Intermolecular Interactions: A crucial aspect of the crystal structure would be the network of intermolecular hydrogen bonds. The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the carbonyl (C=O) oxygens and nitrogen atoms can act as acceptors. These interactions would govern the packing of the molecules in the crystal lattice.

Crystal Packing: The analysis would determine the unit cell parameters (a, b, c, α, β, γ), the space group, and how molecules arrange themselves, which could include layer or herringbone motifs stabilized by hydrogen bonding and potential π-π stacking between the aromatic rings.

Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

Hydrogen Bonding: The 1,4-dihydroquinoxaline-2,3-dione core contains both hydrogen bond donors (the N-H groups at positions 1 and 4) and acceptors (the C=O groups at positions 2 and 3). The additional amino group (-NH2) at the 5-position introduces further hydrogen bonding capabilities. In the solid state, these functional groups facilitate the formation of extensive hydrogen-bonded networks. nih.gov Typically, intermolecular N-H···O hydrogen bonds link adjacent molecules, creating robust three-dimensional structures. nih.govnih.gov Analysis of related quinoxalinedione (B3055175) structures reveals a common tendency to form motifs such as centrosymmetric dimeric rings or infinite chains through these interactions. nih.gov The geometries of the -NH-C=O fragments often suggest resonance-assisted hydrogen bonding. nih.gov

π-π Stacking: The aromatic nature of the quinoxaline ring system promotes π-π stacking interactions, which contribute significantly to the crystal packing. In related compounds like 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, molecules arrange in parallel displaced sandwich-type π–π interactions. nih.gov These interactions result in chains of stacked molecules with typical inter-planar distances ranging from 3.3 to 3.5 Å. nih.govcore.ac.uk In some derivatives, a "head-to-tail" arrangement is observed between molecules connected by a center of symmetry. nih.gov The presence of both hydrogen bonding and π-π stacking leads to a highly organized and stable crystal lattice.

| Compound | Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|---|

| 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione | Hydrogen Bond | Intermolecular N—H⋯O | Not Specified | nih.gov |

| 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione | π-π Stacking | Parallel displaced sandwich-type | 3.35–3.40 | nih.gov |

| 6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione | π-π Stacking | Head-to-tail stacking | Not Specified | nih.gov |

| Substituted Diaminoquinoxaline | π-π Stacking | Stacked planar molecules | 3.334–3.412 | core.ac.uk |

Conformational Analysis in the Crystalline State

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione | Molecular Planarity | Nearly planar | nih.gov |

| 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione | R.M.S. Deviation | 0.017 Å (for 16 non-H atoms) | nih.gov |

Chromatographic Purity Assessment and Method Development

The purity of this compound is typically assessed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Method development focuses on achieving adequate separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products.

A common approach involves reversed-phase HPLC, utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and selectivity, an LC-MS/MS method can be developed, which is particularly useful for quantifying the compound in complex matrices. nih.gov

Validation of the analytical method is crucial to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov These parameters are established according to regulatory guidelines to confirm that the method is suitable for its intended purpose. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2 µm, 50 × 2.1 mm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Validation Parameter | Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | 90% - 110% | nih.gov |

| Precision (% RSD) | ≤ 15% | nih.govnih.gov |

Computational and Theoretical Investigations of 5 Amino 1,4 Dihydroquinoxaline 2,3 Dione

Molecular Docking Studies for Receptor Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands within the active sites of biological macromolecules, such as proteins and nucleic acids.

Characterization of Ligand-Protein Interaction Profiles

The binding of 5-Amino-1,4-dihydroquinoxaline-2,3-dione and its analogs to target proteins is characterized by a network of non-covalent interactions. These interactions, which include hydrogen bonding, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-protein complex.

Hydrogen Bonding: The quinoxaline-2,3-dione scaffold contains multiple hydrogen bond donors and acceptors. For instance, the crystal structures of several 1,4-dihydro-2,3-quinoxalinediones have revealed a common hydrogen-bonding pattern necessary for biological activity, which consists of one donor and two acceptors nih.gov. The amino group at the 5-position can also participate in hydrogen bonding, further anchoring the ligand within the receptor's binding pocket. Molecular docking studies on various quinoxaline (B1680401) derivatives have highlighted the importance of hydrogen bonds with specific amino acid residues in stabilizing the complex researchgate.netresearchgate.net. For example, in the binding of certain derivatives, hydrogen bonds have been observed with residues such as Gly277, Phe278, and Asn347 with bond lengths ranging from 2.0304 Å to 2.9660 Å researchgate.net.

Pi-Stacking: The planar aromatic system of the quinoxaline ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. These interactions contribute significantly to the binding energy of the complex researchgate.net.

| Interaction Type | Key Moieties on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | -NH2 group, -NH- groups in the ring, C=O groups | Aspartate, Glutamate (B1630785), Serine, Threonine, Glycine (B1666218), Phenylalanine, Asparagine |

| Hydrophobic Interactions | Benzene (B151609) ring of the quinoxaline scaffold | Leucine, Isoleucine, Valine, Alanine (B10760859) |

| Pi-Stacking | Quinoxaline ring system | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Binding Affinities and Orientations within Biological Targets

Molecular docking simulations are employed to predict the binding affinity, typically expressed as a scoring function or binding energy, and the most favorable binding pose of a ligand within a target's active site. While specific docking studies for this compound are not extensively reported in publicly available literature, studies on closely related quinoxaline derivatives provide valuable insights. For instance, docking studies of quinoxaline derivatives against various protein targets have shown a correlation between the predicted binding affinities and the experimentally observed biological activities nih.gov. These computational methods are crucial for virtual screening of compound libraries and for prioritizing candidates for further experimental testing nih.govresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation and Validation of Statistical Models Correlating Molecular Descriptors with Biological Potency

QSAR models are developed by correlating molecular descriptors with the biological potency of a set of compounds. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). For quinoxaline derivatives, various 2D and 3D-QSAR models have been developed to predict their antitubercular and anticancer activities nih.govnih.govnih.gov.

In a typical QSAR study, a dataset of compounds with known biological activities is divided into a training set for model development and a test set for external validation. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the model. For example, a 2D-QSAR model for quinoxaline derivatives against triple-negative breast cancer showed a regression coefficient (r²) of 0.78 for the training set and 0.68 for the test set, indicating good predictive ability nih.gov. Descriptors identified as important in various QSAR studies on quinoxalines include topological, electrostatic, and spatial parameters, highlighting the influence of electronegative groups and steric factors on their biological activity nih.govnih.gov.

The validation of a QSAR model is crucial to ensure its robustness and predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using an independent test set (pred_r²) nih.govnih.gov.

Molecular Dynamics Simulations for Conformational Flexibility and Stability within Biological Environments

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. This technique allows for the assessment of the conformational flexibility of the ligand and the stability of its interactions within the biological environment.

For quinoxaline derivatives, MD simulations have been used to analyze the stability of the ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. A stable complex is generally indicated by low and converging RMSD values for both the protein and the ligand over the simulation time nih.govnih.govresearchgate.net. RMSF analysis helps to identify the flexibility of different regions of the protein and the ligand, providing insights into which parts of the molecule are most mobile nih.govnih.gov. For instance, a molecular dynamics simulation for a 7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione complex showed analysis of RMSD of the ligand and protein backbone, as well as RMSF of the atoms for the backbone researchgate.net. These simulations can reveal dynamic changes in hydrogen bonding networks and other non-covalent interactions, offering a more comprehensive understanding of the binding event than static docking poses alone.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can predict various parameters that are crucial for understanding the reactivity and spectroscopic behavior of a compound.

For quinoxaline derivatives, DFT calculations have been employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of a molecule irjweb.comthaiscience.infoscirp.org. A smaller energy gap generally implies higher reactivity. DFT studies on quinoxaline derivatives have provided insights into their electronic transitions and have been used to predict their UV-Vis spectra scispace.com.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack thaiscience.info. These calculations are valuable for understanding the intermolecular interactions and for predicting the reactivity of this compound in biological systems.

| Computational Method | Key Information Provided | Relevance to this compound |

| Molecular Docking | Binding mode, ligand-protein interactions, binding affinity | Understanding how the compound interacts with biological targets. |

| QSAR | Relationship between chemical structure and biological activity | Predicting the activity of new derivatives and guiding lead optimization. |

| Molecular Dynamics | Conformational flexibility, stability of the complex over time | Assessing the dynamic behavior of the compound within a biological environment. |

| DFT | Electronic structure, reactivity, spectroscopic properties | Elucidating the intrinsic chemical properties that govern its behavior. |

Structure Activity Relationship Sar Studies of Quinoxalinedione Derivatives with Relevance to 5 Amino 1,4 Dihydroquinoxaline 2,3 Dione

Influence of Substitutions on the Quinoxalinedione (B3055175) Core on Biological Activity Profiles

Substitutions on both the benzene (B151609) and pyrazine (B50134) rings of the quinoxalinedione core profoundly influence the molecule's interaction with its biological targets. The electronic properties, steric bulk, and hydrogen bonding potential of these substituents dictate the affinity and selectivity of the compounds.

The benzene portion of the quinoxalinedione ring, specifically positions 6 and 7, has been a major focus of SAR studies. Research has consistently shown that the introduction of electron-withdrawing groups at these positions is critical for high-affinity antagonism at AMPA and kainate receptors.

Early and pivotal derivatives, such as DNQX (6,7-dinitroquinoxaline-2,3-dione) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), demonstrated that potent AMPA/kainate antagonism was associated with strong electron-withdrawing substituents at C6 and C7. nih.gov These groups are believed to enhance binding, in part, by influencing the electronic configuration of the quinoxalinedione ring system, making it a more effective bioisostere for the α-carboxyl group of glutamate (B1630785). researchgate.net Further studies have explored a range of substituents to optimize potency and pharmacokinetic properties. For instance, halogenation at these positions, as seen in 6,7-dichloro derivatives, also yields potent antagonists for the glycine (B1666218) site of the NMDA receptor. nih.gov The introduction of an imidazolyl group at C6 or C7, paired with a nitro group at the adjacent position, has also been shown to produce high-affinity AMPA receptor antagonists. nih.gov In some cases, the presence of a nitro group at the C7 position has been found to decrease activity in anticancer assays, suggesting that the optimal substitution pattern is highly dependent on the specific biological target. mdpi.com

Table 1: Effect of Substituents at Positions 6 and 7 on Glutamate Receptor Antagonism

| Compound Reference | R6 Substituent | R7 Substituent | Target Receptor(s) | Key Finding |

| DNQX | -NO₂ | -NO₂ | AMPA/Kainate | Potent, classic antagonist. nih.gov |

| CNQX | -CN | -NO₂ | AMPA/Kainate | Potent antagonist; cyano group is an effective nitro bioisostere. nih.gov |

| NBQX | -NO₂ | -SO₂NH₂ | AMPA/Kainate | High-affinity antagonist. |

| Derivative 17 nih.gov | -Cl | -Cl | NMDA (Glycine site) | Dichloro substitution is favorable for high affinity at this site. nih.gov |

| YM90K (1 ) nih.gov | -NO₂ | Imidazol-1-yl | AMPA | High-affinity antagonist. nih.gov |

Substitution at the N1 and N4 positions of the pyrazine dione (B5365651) ring has a significant impact on the pharmacological profile of quinoxalinediones. While many classic antagonists like DNQX are unsubstituted at these positions, strategic N-substitution can alter affinity, selectivity, and even the mode of action from antagonism to agonism.

One study demonstrated that substituting the N1 position with a (2'-amino-2'-carboxyethyl) side chain, essentially an alanine (B10760859) moiety, transformed the unsubstituted quinoxalinedione scaffold from an antagonist into a potent AMPA receptor agonist. nih.gov This highlights that the N1 position can be utilized to introduce groups that mimic the amino acid structure of the endogenous ligand, glutamate. Conversely, the study found that analogs with side chains other than an amino acid moiety at the N1 position did not exhibit significant binding activity. nih.gov

Further research into N1-substitution revealed that introducing a hydroxyl group (-OH) can lead to a several-fold increase in AMPA receptor affinity compared to the unsubstituted parent compound. nih.gov This suggests that the N1 position can accommodate hydrogen-bond-donating groups that make favorable interactions within the receptor's binding pocket. However, these studies also indicate that there is limited tolerance for bulky substituents at this position, suggesting steric constraints within the binding site. nih.gov The deprotonation of the N-H groups is also considered a key requirement for high-affinity binding to glutamate receptors, as the resulting monoanionic form interacts strongly with a conserved arginine residue in the binding pocket. nih.gov

Table 2: Influence of N1-Substitution on AMPA Receptor Activity

| N1-Substituent | Effect on Activity | Example Compound | Reference |

| Hydrogen (unsubstituted) | Antagonist activity (with appropriate C6/C7 groups) | DNQX, CNQX | nih.gov |

| -(CH₂)-CH(NH₂)-COOH | Converts antagonist scaffold to an agonist | QXAA (2b ) | nih.gov |

| -OH | Several-fold improvement in receptor affinity | 11a | nih.gov |

| Bulky alkyl/aryl groups | Decreased or abolished binding activity | - | nih.govnih.gov |

Specific SAR Insights Pertaining to 5-Substituted Quinoxalinediones

The C5 position on the benzene ring, adjacent to the pyrazine ring fusion, is another critical site for modification. Substituents at this position can project into distinct regions of the receptor binding pocket, allowing for the fine-tuning of affinity and selectivity.

While extensive SAR data exists for many positions on the quinoxalinedione core, specific studies detailing the contribution of a 5-amino group are less common in the reviewed literature. However, the importance of the 5-position as a point for introducing substituents that enhance binding is well-established. For example, derivatives with a 5-phosphonomethyl group are potent NMDA receptor antagonists. nih.gov Another study found that introducing heterocyclic-substituted alkyl groups at the 5-position of a 6,7-dichloroquinoxaline-2,3-dione (B8809070) scaffold resulted in compounds with nanomolar binding affinity for the NMDA glycine site. nih.gov The potency of these compounds was significantly increased when the heterocyclic substituent could act as a hydrogen bond acceptor. nih.gov

Based on these findings, the 5-amino group (-NH₂) in 5-Amino-1,4-dihydroquinoxaline-2,3-dione is strategically positioned to influence receptor interactions. As a primary amine, it can function as a hydrogen bond donor, potentially forming key interactions with amino acid residues in the binding pocket that are not engaged by the core scaffold. This hydrogen bonding capability is a common feature in high-affinity ligands and could be crucial for the compound's potency and receptor recognition.

A common strategy in medicinal chemistry to probe electronic and steric requirements in a binding pocket is the conversion of a nitro group to an amino group. This transformation replaces a planar, strongly electron-withdrawing, and hydrogen bond-accepting nitro group (-NO₂) with a pyramidal, electron-donating, and hydrogen bond-donating amino group (-NH₂). Such a modification can drastically alter a compound's biological activity.

Enantioselective Differences in Biological Activity and Receptor Binding

The introduction of a chiral center into a quinoxalinedione derivative can lead to significant differences in biological activity between enantiomers. This enantioselectivity arises from the three-dimensional nature of receptor binding pockets, which can preferentially accommodate one stereoisomer over the other.

A clear example of this is seen in quinoxalinediones bearing a chiral N1-substituent. In a study of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA), the S- and R-enantiomers were synthesized and evaluated separately. nih.gov The results showed a dramatic difference in their affinity for the AMPA receptor. The S-isomer was found to be 160 times more potent in binding assays than the R-isomer. nih.gov This substantial difference in potency underscores the highly stereospecific nature of the interaction between the ligand and the AMPA receptor binding site. The receptor can clearly distinguish between the two enantiomers, indicating that a precise orientation of the amino acid side chain is required for optimal binding and activity.

Table 3: Enantioselectivity of N1-Substituted Quinoxalinedione (QXAA) at the AMPA Receptor

| Enantiomer | [³H]AMPA Binding IC₅₀ (µM) | Functional Activity | Potency Difference (S vs. R) | Reference |

| (S)-QXAA (2b ) | 0.23 | Agonist (EC₅₀ = 3 µM) | 160-fold | nih.gov |

| (R)-QXAA (2d ) | 38 | Agonist (EC₅₀ > 1000 µM) | - | nih.gov |

This finding is critical for drug design, as it demonstrates that controlling the stereochemistry of substituents is essential for achieving high potency and selectivity. The less active enantiomer can be considered an impurity that may contribute to off-target effects without enhancing the desired therapeutic action.

Preclinical Biological Investigations of 5 Amino 1,4 Dihydroquinoxaline 2,3 Dione and Its Derivatives

Excitatory Amino Acid Receptor Antagonism and Agonism Studies (In Vitro and Preclinical in vivo models)

Quinoxaline-2,3-diones are a well-established class of antagonists for ionotropic glutamate (B1630785) receptors, which include the N-Methyl-D-Aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), and Kainate receptors. Research has demonstrated that substitutions on the quinoxaline (B1680401) ring system significantly influence both the potency and selectivity of these compounds for different receptor subtypes.

A number of substituted 1,4-dihydroquinoxaline-2,3-dione (QX) derivatives have been identified as potent antagonists of the NMDA receptor, specifically acting at the glycine (B1666218) co-agonist binding site. nih.govnih.gov The potency of these compounds is highly dependent on the substitution pattern on the aromatic ring.

Trisubstituted derivatives, particularly those containing a nitro group in the 5-position and halogens in the 6- and 7-positions, have shown high potency at the glycine site. nih.gov For instance, compounds like 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione exhibit binding affinities (Kb) in the low nanomolar range (approximately 6-8 nM). nih.gov The removal of the 5-nitro group can lead to a significant (around 100-fold) decrease in potency. nih.gov

Further structure-activity relationship studies on 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones with various heterocyclic substituents at the 5-position have also been conducted. nih.gov One of the most potent compounds in this series, 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione, demonstrated a binding IC50 of 2.6 nM. nih.gov These findings underscore the critical role of the substituent at the 5-position in determining the affinity for the NMDA receptor glycine site.

Table 1: NMDA Glycine Site Binding Affinity of Selected Quinoxaline-2,3-dione Derivatives

| Compound Description | Binding Affinity |

|---|---|

| Trisubstituted QX (5-nitro, 6,7-dihalo) | Kb ≈ 6-8 nM nih.gov |

In addition to their activity at the NMDA receptor, many quinoxaline-2,3-dione derivatives also act as antagonists at non-NMDA ionotropic glutamate receptors, namely the AMPA and kainate receptors. nih.govnih.gov However, the substitution pattern often dictates a degree of selectivity. Most quinoxaline-2,3-dione substitution patterns favor antagonism at NMDA/glycine sites over non-NMDA receptors. nih.gov For the highly potent 5-nitro, 6,7-dihalo substituted compounds, the selectivity for the glycine site can be 120 to 250 times greater than for non-NMDA receptors. nih.gov

The substitution on the nitrogen atoms of the quinoxaline ring can also profoundly alter activity and selectivity. N-substitution with an amino acid moiety, such as in 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA), can yield compounds that inhibit [3H]AMPA binding (IC50 = 0.69 μM) but not [3H]kainate binding. nih.gov In contrast, adding methyl groups at the 6 and 7 positions of QXAA results in antagonist compounds with nearly equipotent activity against AMPA receptors. nih.gov Other research has focused on synthesizing N1-substituted quinoxaline-2,3-diones to investigate the structure-activity relationship specifically at kainate receptor subtypes GluK1-3 and GluK5. nih.gov

Table 2: AMPA/Kainate Receptor Binding Affinity of Selected Quinoxaline-2,3-dione Derivatives

| Compound Description | Receptor Target | Binding Affinity |

|---|---|---|

| Trisubstituted QX (5-nitro, 6,7-dihalo) | non-NMDA Receptors | Kb = 0.9-1.5 μM nih.gov |

| 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA) | AMPA Receptor | IC50 = 0.69 μM nih.gov |

| 6,7-dimethyl-QXAA (S-isomer) | AMPA Receptor | IC50 = 51 μM nih.gov |

The determination of binding affinities for quinoxaline-2,3-dione derivatives at glutamate receptors is primarily achieved through in vitro radioligand binding assays. nih.govnih.gov These competitive displacement studies utilize specific, radioactively labeled ligands to quantify the ability of a test compound to bind to the target receptor.

For assessing affinity at the NMDA receptor glycine site, the specific radioligand [3H]-L-689,560 has been employed. nih.gov In these assays, membrane preparations containing the NMDA receptors are incubated with the radioligand and varying concentrations of the quinoxaline-2,3-dione derivative. The concentration of the derivative that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which reflects its binding affinity. Similarly, to evaluate interactions with AMPA receptors, [3H]AMPA is used as the radioligand. nih.gov These assays are crucial for establishing the potency and selectivity of new chemical entities at their molecular targets.

To confirm that the binding of quinoxaline-2,3-dione derivatives to glutamate receptors translates into a functional effect, various in vitro models are used. These assays measure the physiological response of cells or tissues to receptor activation in the presence of the compound.

One common model involves the use of Xenopus oocytes that have been engineered to express rat brain poly(A)+ RNA, which includes the genetic information for glutamate receptors. nih.gov The antagonist potencies of compounds are measured by their ability to inhibit the electrical currents induced by receptor agonists. Another established method uses rat cortical wedges. nih.gov In this preparation, functional antagonism is demonstrated by a compound's ability to inhibit the depolarization induced by NMDA. For example, a potent 5-substituted-6,7-dichloro-quinoxaline-2,3-dione derivative showed an EC50 of 90 nM in this assay, confirming its functional antagonist activity. nih.gov Interestingly, while most derivatives are antagonists, N-substitution can sometimes lead to agonist activity; the S-isomer of QXAA was found to be an agonist with an EC50 value of 3 μM in a functional assay. nih.gov

Antimicrobial Activities (In Vitro)

Beyond their effects on the central nervous system, certain quinoxaline-based compounds have been investigated for their antimicrobial properties. These studies aim to identify novel scaffolds to combat the growing threat of antibiotic-resistant bacteria.

A series of quinoxaline-based compounds derived from o-phenylenediamine (B120857) have been designed and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several of these novel derivatives exhibited good to moderate activity against strains such as Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and Escherichia coli. nih.gov

One of the most potent compounds from the series was identified as a broad-spectrum antibacterial agent, showing strong inhibitory effects against a range of bacterial strains. nih.gov Mechanistic studies suggest that this compound exerts its antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of internal contents and subsequent cell death. nih.gov

Table 3: Minimum Inhibitory Concentrations (MICs) of Potent Quinoxaline Derivatives against Bacterial Strains

| Bacterial Strain | MIC Range (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–16 nih.gov |

| Bacillus subtilis | 8–32 nih.gov |

| Methicillin-resistant S. aureus (MRSA) | 8–32 nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| 5-Amino-1,4-dihydroquinoxaline-2,3-dione | - |

| N-Methyl-D-Aspartate | NMDA |

| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionate | AMPA |

| Kainic Acid / Kainate | - |

| 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione | QXAA |

| 6,7-dinitroquinoxaline-2,3-dione | DNQX |

| gamma-D-glutamylaminomethyl-sulfonate | GAMS |

| Staphylococcus aureus | S. aureus |

| Escherichia coli | E. coli |

Antifungal Spectrum and Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus Niger)

Quinoxaline derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into these compounds has revealed a spectrum of activity that includes key human pathogens such as Candida albicans and Aspergillus niger.

One study reported the synthesis of a series of quinoxaline derivatives and their subsequent evaluation for antifungal activity using the Sabouraud dextrose agar (B569324) media plate disc diffusion method. nih.gov In this study, several compounds were tested against Aspergillus niger and Candida albicans. While some derivatives showed no activity against A. niger, others demonstrated moderate activity against this fungus. nih.gov Similarly, the activity against C. albicans varied among the tested compounds, with some exhibiting moderate inhibition. nih.gov

In a separate investigation, the novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), was assessed for its in vitro efficacy against various Candida species. nih.gov This compound demonstrated significant antifungal activity, with its efficacy being comparable to or even exceeding that of Amphotericin B against most clinical isolates of Candida albicans after 24 hours of incubation. nih.gov Furthermore, it showed high efficacy against isolates of Candida glabrata and Candida parapsilosis. nih.gov The study also noted its effectiveness against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov

Another study focused on new quinoxaline 1,4-di-N-oxide derivatives and their antibacterial and antifungal activities. The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, in particular, exhibited a potent antifungal effect with a Minimum Inhibitory Concentration (MIC) of 0.24 μg/ml against Aspergillus fumigatus. researchgate.net

The tables below summarize the findings from these studies.

Table 1: Antifungal Activity of Quinoxaline Derivatives against Aspergillus niger and Candida albicans

| Compound Category | Test Method | Organism | Activity Level |

|---|---|---|---|

| Quinoxaline Derivatives | Disc Diffusion | Aspergillus niger | Moderate to Inactive |

Data sourced from a study on the synthesis and antimicrobial activity of new quinoxaline derivatives. nih.gov

Table 2: In Vitro Efficacy of 3-hydrazinoquinoxaline-2-thiol against Candida Species

| Organism | Efficacy Compared to Amphotericin B |

|---|---|

| Candida albicans (most clinical isolates) | Higher |

| Candida glabrata | Higher |

| Candida parapsilosis | Higher |

This data is based on a study evaluating the antifungal activity of a novel quinoxaline derivative. nih.gov

Investigations into Antiprotozoal Activities

The therapeutic potential of quinoxaline derivatives extends to the realm of antiprotozoal agents. A number of studies have been conducted to evaluate the efficacy of these compounds against various protozoan parasites.

In one such study, a series of 29 new quinoxaline derivatives were synthesized and evaluated in vitro for their activity against several parasites, including Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis. researchgate.net The research found that several of these derivatives displayed interesting levels of activity. Notably, four of the quinoxaline amides demonstrated significant in vitro antileishmanial properties, with IC50 values below 20 microM. researchgate.net

Further research has explored the antiprotozoal activity of n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov These studies have reported that such derivatives exhibit giardicidal, trichomonacidal, and amoebicidal activities, with some compounds showing half-maximal inhibitory concentration (IC50) values that are better than the reference drug, metronidazole. nih.gov These findings underscore the potential of quinoxaline derivatives as broad-spectrum antiparasitic agents. nih.gov

Anticancer and Antitumor Potential (In Vitro)

The investigation of quinoxaline derivatives as potential anticancer agents has been a significant area of research. In vitro studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

A study on aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, evaluated their in vitro antitumor activity against the Ht-29 colorectal cancer cell line. nih.gov The results indicated that both compounds reduced the viability of Ht-29 cells in a concentration-dependent manner. nih.gov Furthermore, these compounds were found to induce apoptosis in the cancer cells. nih.gov

Another research effort focused on the synthesis and anticancer evaluation of three series of quinoxaline derivatives against three human tumor cell lines: HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Several of the synthesized compounds exhibited promising activity against these cell lines. nih.gov

The mechanism of action for the anticancer effects of quinoxaline derivatives is multifaceted and has been the subject of detailed investigation.

Mechanism of Action Studies (e.g., DNA Intercalation)

One of the proposed mechanisms for the anticancer activity of certain quinoxaline derivatives is their ability to intercalate with DNA. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

The planar structure of the 6H-indolo[2,3-b]quinoxaline scaffold, a class of quinoxaline derivatives, makes it a suitable candidate for DNA intercalation. researchgate.net This interaction with DNA is believed to be a key factor in the cytotoxic and antiviral activities of these compounds. researchgate.net The structural similarity of some quinoxaline compounds to known DNA intercalating drugs further supports this hypothesis. nih.gov Polypyridyl ligands with extended conjugation, which share structural features with some quinoxalines, have also gained interest as DNA intercalating agents due to their planar structures. mdpi.com

Topoisomerase II Enzyme Inhibition Assays

Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during replication, transcription, and recombination. Its inhibition can lead to DNA damage and apoptosis in cancer cells, making it a key target for anticancer drugs. Several studies have investigated the potential of quinoxaline derivatives as topoisomerase II inhibitors.

While some studies on 6H-indolo[2,3-b]quinoxaline derivatives found that despite having a strong binding affinity to DNA, they possessed poor inhibitory activity on the topoisomerase II enzyme, other research has yielded more promising results. researchgate.net

Cell Line Proliferation Inhibition Studies against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, SKOV3)

The in vitro anticancer activity of quinoxaline derivatives has been evaluated against a panel of human cancer cell lines, providing insights into their spectrum of activity and potency.

In one study, three series of quinoxaline derivatives were tested against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov The results, as determined by the MTT assay, showed that the different series of synthesized compounds displayed varying levels of anticancer activity, with some compounds exhibiting IC50 values as low as 2.5 µM. nih.gov

Another investigation into novel 5-amino nih.govresearchgate.netnih.govtriazole derivatives, which can be considered related structures, evaluated their in vitro anticancer activity against HepG2 and MCF-7 cell lines. researchgate.net Several of these compounds were found to exert promising anticancer activity against the HepG2 cell line, with IC50 values ranging from 17.69 to 25.4 μM/L. researchgate.net Similarly, a number of the tested compounds showed significant activity against the MCF-7 cell line, with IC50 values in the range of 17.69 to 27.09 μM/L. researchgate.net

The table below presents a summary of the in vitro anticancer activity of selected quinoxaline-related derivatives against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Quinoxaline and Related Derivatives

| Compound Class | Cell Line | Activity (IC50) |

|---|---|---|

| Quinoxaline Derivatives | HCT116, HepG2, MCF-7 | As low as 2.5 µM |

| 5-Amino nih.govresearchgate.netnih.govtriazole Derivatives | HepG2 | 17.69 - 25.4 µM/L |

Data compiled from studies on the synthesis and anticancer evaluation of novel quinoxaline and 5-amino nih.govresearchgate.netnih.govtriazole derivatives. nih.govresearchgate.net

Anti-Inflammatory and Analgesic Research (In Vitro and Preclinical in vivo models)

Quinoxaline derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. These studies have utilized both in vitro assays and preclinical in vivo models to characterize the activity of these compounds.

A study on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, explored their anti-inflammatory and analgesic properties. nih.gov In a mouse model of carrageenan-induced peritonitis, both DEQX and OAQX were found to inhibit leukocyte migration. nih.gov Furthermore, these compounds led to a significant reduction in the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov In terms of analgesic activity, both DEQX and OAQX demonstrated a peripheral analgesic effect in the acetic acid-induced writhing test. nih.gov However, neither compound showed central analgesic activity in the hot-plate test. nih.gov

In another research effort, a series of 5-alkyl-4-oxo-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects in RAW264.7 cells. nih.gov One of the derivatives, compound 6p, showed the highest anti-inflammatory activity, potently inhibiting the release of nitric oxide (NO). nih.gov Further investigation revealed that this compound also reduced the levels of TNF-α and IL-6. nih.gov The anti-inflammatory action of compound 6p was found to involve the inhibition of COX-2 and iNOS, as well as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.gov Notably, in an in vivo acute inflammatory model, compound 6p displayed more prominent anti-inflammatory activity than the positive control, ibuprofen. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of selected quinoxaline derivatives from preclinical studies.

Table 4: Preclinical Anti-inflammatory and Analgesic Activity of Quinoxaline Derivatives

| Compound(s) | Model | Key Findings |

|---|---|---|

| DEQX and OAQX | Carrageenan-induced peritonitis (in vivo) | Inhibition of leukocyte migration; Reduction of IL-1β and TNF-α levels. nih.gov |

| DEQX and OAQX | Acetic acid-induced writhing test (in vivo) | Peripheral analgesic effect. nih.gov |

| DEQX and OAQX | Hot-plate test (in vivo) | No central analgesic activity. nih.gov |

| Compound 6p | LPS-stimulated RAW264.7 cells (in vitro) | Inhibition of NO, TNF-α, and IL-6 release; Inhibition of COX-2 and iNOS. nih.gov |

Cyclooxygenase (COX-2) Enzyme Inhibition Studies

Derivatives of the quinoxaline scaffold have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in inflammatory pathways. nih.govmdpi.com Research has focused on synthesizing novel quinoxaline compounds and evaluating their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

One study synthesized a series of novel quinoxaline derivatives from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. nih.gov Several of these compounds demonstrated potent COX-2 inhibitory activity. Notably, compounds identified as 11 and 13 were the most potent, with IC₅₀ values of 0.62 µM and 0.46 µM, respectively. nih.gov These compounds exhibited high selectivity for COX-2 over COX-1, with selectivity indexes (SI) of 61.23 and 66.11, respectively. nih.gov Other derivatives, 4a and 5 , also showed significant COX-2 inhibition with IC₅₀ values of 1.17 µM and 0.83 µM. nih.gov

Another line of research explored 5-alkyl-4-oxo-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives as anti-inflammatory agents. nih.govresearchgate.net The anti-inflammatory activity of these compounds was linked to the inhibition of COX-2 and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Specifically, compound 6p (5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide) was identified as a potent inhibitor of the inflammatory response, significantly reducing the expression of COX-2 protein in lipopolysaccharide-stimulated RAW 264.7 cells. nih.govresearchgate.net

Table 1: COX-2 Inhibition by Quinoxaline Derivatives

Antiviral Activities (e.g., HIV Reverse Transcriptase Enzyme Inhibition)

The quinoxaline core structure has served as a scaffold for the development of agents with antiviral properties, including activity against the human immunodeficiency virus type 1 (HIV-1). A notable example is the quinoxaline derivative S-2720 (6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione), which was identified as a very potent inhibitor of HIV-1 reverse transcriptase (RT). nih.gov S-2720 demonstrated potent inhibitory activity against the HIV-1 RT enzyme and was also effective at inhibiting HIV-1 replication in tissue culture. nih.gov Consistent with the behavior of other non-nucleoside reverse transcriptase inhibitors (NNRTIs), S-2720 did not show inhibitory effects against HIV-2 RT. nih.gov This selectivity highlights its specific interaction with the NNRTI binding pocket of HIV-1 RT. nih.govnih.gov The unique resistance profile associated with S-2720 suggested that it binds to the reverse transcriptase enzyme in a manner distinct from other known NNRTIs at the time. nih.gov

Further research into structurally related compounds has explored other pyrimidine-based derivatives. A series of 6-naphthylmethyl substituted S-alkylated dihydroalkoxybenzyloxopyrimidines (S-DABOs) were synthesized and evaluated for anti-HIV activity. nih.gov The most active compound in this series, 5-isopropyl-2-[(4'-methoxyphenylcarbonyl-methyl)thio]-6-(1-naphthylmethyl)pyrimidin-4(3H)-one , showed activity against HIV-1 in the micromolar range. nih.gov Some compounds in this class were found to be active against both HIV-1 and HIV-2, suggesting they may interfere with a different target or act on the reverse transcriptase enzyme through a different mechanism than typical NNRTIs. nih.gov

Table 2: Anti-HIV Activity of Quinoxaline and Related Derivatives

Dipeptidyl Peptidase-IV (DPP-4) Inhibition and Related Metabolic Pathway Studies

Dipeptidyl peptidase-IV (DPP-4) is a serine peptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1 and GIP. nih.govnih.govnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Derivatives of the quinoxaline-2,3-dione scaffold have been designed and synthesized as potential DPP-4 inhibitors.

A study focused on a series of compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold revealed several promising selective DPP-4 inhibitors. nih.govresearchgate.netrsc.org The biological evaluation of these novel derivatives identified compounds 9a , 10a , 10f , and 10g as having significant DPP-4 suppression activity. nih.govresearchgate.net Molecular docking studies suggested that these compounds fit well into the active pocket of the DPP-4 enzyme. nih.govresearchgate.net The most potent compounds from this series demonstrated inhibitory activity in the nanomolar range, comparable to the standard drug linagliptin. nih.gov

Table 3: DPP-4 Inhibitory Activity of Quinoxaline-6-sulfonamide Derivatives

Exploration of Other Emerging Biological Activities

The quinoxaline scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of other biological activities beyond those previously detailed. sapub.orgresearchgate.net Quinoxaline 1,4-di-N-oxides, in particular, have demonstrated a broad spectrum of action. nih.govresearchgate.net

Preclinical studies have identified various promising activities:

Antibacterial and Antinocardial Activity: Quinoxaline derivatives have shown significant potential as antibacterial agents. sapub.org Specifically, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide were screened for activity against Nocardia brasiliensis, the causative agent of nocardiosis. nih.gov Several of these derivatives exhibited a minimum inhibitory concentration (MIC) of less than 1 µg/mL against both reference and clinical strains, indicating their potential for development as new antinocardial agents. nih.gov

Antitubercular Activity: Certain quinoxaline derivatives have been evaluated as potential treatments for tuberculosis. researchgate.net The fusion of isoniazid (B1672263) with the quinoxaline 1,4-di-N-oxide ring has been explored to create compounds with potential dual mechanisms of action against Mycobacterium tuberculosis. nih.gov

Anticancer and Antitumoral Activity: The antitumoral properties of quinoxaline 1,4-di-N-oxides are among their most studied biological effects. nih.gov These compounds often exhibit hypoxia-selective cytotoxicity, meaning they are more toxic to cancer cells in low-oxygen environments, which are common in solid tumors. nih.gov

Antifungal Activity: The potential of quinoxaline derivatives as antifungal agents has also been reported, adding to the diverse pharmacological profile of this class of compounds. sapub.orgresearchgate.net

These emerging areas of research highlight the broad therapeutic potential of the quinoxaline core structure and its amenability to chemical modification to target a variety of diseases. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide |

| 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide |

| 6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione |

| 5-isopropyl-2-[(4'-methoxyphenylcarbonyl-methyl)thio]-6-(1-naphthylmethyl)pyrimidin-4(3H)-one |

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |

| Linagliptin |

| Isoniazid |

Advanced Applications and Future Research Directions

Design and Synthesis of Co-crystals and Metal Complexes for Modulated Biological Activity and Material Science Applications

The strategic modification of 5-Amino-1,4-dihydroquinoxaline-2,3-dione through the formation of co-crystals and metal complexes presents a promising avenue for tailoring its physicochemical and biological properties. nih.gov

Supramolecular Assembly via Hydrogen Bond Networks in Co-crystals

The design of co-crystals hinges on the principles of crystal engineering, where non-covalent interactions, particularly hydrogen bonds, are utilized to assemble molecules into a crystalline solid. nih.gov The this compound molecule possesses multiple hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and quinoxaline (B1680401) nitrogen atoms), making it an excellent candidate for co-crystal formation. researchgate.net

The amino group in amino-substituted quinoxalines can form robust N-H···N hydrogen bonds, leading to the formation of supramolecular tapes or helical structures. researchgate.net In the case of this compound, the presence of both amino and amide functionalities allows for a variety of supramolecular synthons, which are predictable patterns of hydrogen bonding. The formation of these synthons can be used to control the crystal packing and, consequently, the material's properties. For instance, the interaction between the amino group and a carboxylic acid co-former could lead to a salt or a co-crystal, depending on the pKa difference, which in turn would significantly alter the solubility and dissolution rate. nih.gov

While the crystal structure of this compound itself is not extensively detailed in the current literature, studies on related amino-substituted heterocycles demonstrate the prevalence of strong intermolecular hydrogen bonds that dictate the supramolecular architecture. mdpi.com Future research should focus on systematically exploring co-crystal formation with a library of pharmaceutically acceptable co-formers to enhance properties like solubility, stability, and bioavailability.

Coordination Chemistry with Transition Metal Ions (e.g., Zn(II), Cd(II))

The nitrogen and oxygen atoms in this compound can act as coordination sites for transition metal ions, leading to the formation of metal complexes with potentially enhanced biological activity. The coordination of metal ions like Zn(II) and Cd(II) with quinoxaline-2,3-dione derivatives has been shown to result in complexes with distinct geometries and properties.